methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate
Description
Methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is a complex aromatic ester characterized by a central phenolic ring substituted with two 4-methoxycarbonylphenyl groups at the 3- and 5-positions, along with a methyl benzoate moiety at the para-position. This compound’s structure features multiple electron-withdrawing ester groups and a hydroxyl group, which influence its physicochemical properties, such as solubility, thermal stability, and reactivity.
Applications of such compounds often span materials science and medicinal chemistry, where ester-functionalized aromatic systems are explored for their optoelectronic properties or as intermediates in drug discovery. However, specific biological or industrial uses of this compound remain uncharacterized in the available literature.
Properties
IUPAC Name |
methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O7/c1-35-28(32)21-10-4-18(5-11-21)24-16-25(19-6-12-22(13-7-19)29(33)36-2)27(31)26(17-24)20-8-14-23(15-9-20)30(34)37-3/h4-17,31H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYYAXKYDFEAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)OC)O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2’-hydroxy-5’-(4-(methoxycarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2’-hydroxy-5’-(4-(methoxycarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Dimethyl 2’-hydroxy-5’-(4-(methoxycarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 2’-hydroxy-5’-(4-(methoxycarbonyl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate with structurally or functionally related compounds, emphasizing synthesis, spectral data, and substituent effects.
Structural Analogues with Ester Functionalities
- Methyl 4-methoxy-3,5-bis(phenylmethoxy)benzoate (): This compound shares a tri-substituted benzene core but replaces the 4-methoxycarbonylphenyl groups with phenylmethoxy substituents. The absence of ester groups at the 3- and 5-positions reduces its molecular weight and polarity compared to the target compound. Such structural differences may enhance solubility in nonpolar solvents but diminish thermal stability due to weaker intermolecular interactions .
- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ): While C1 incorporates a quinoline-piperazine moiety linked to the benzoate group, the target compound lacks heterocyclic components. Both compounds exhibit moderate yields (~40–60%) in synthesis, though C1’s characterization includes detailed ¹H NMR and HRMS data, which are absent for the target compound .
Substituent Effects on Physical Properties
The presence of 4-methoxycarbonylphenyl groups in the target compound introduces steric hindrance and electron-withdrawing effects, which contrast with:
- N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide ():
This compound replaces ester groups with sulfonyl substituents, resulting in higher polarity and a decomposition temperature of 213–215°C. The sulfonyl groups likely enhance oxidative stability but reduce solubility in organic solvents compared to ester-functionalized analogues .
- Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate ():
The benzoylphenylmethoxy substituents increase molecular rigidity and UV absorption due to extended conjugation, unlike the target compound’s ester-dominated electronic profile. Such differences highlight how substituent choice dictates applications in photoresist materials or light-harvesting systems .
Biological Activity
Methyl 4-[4-hydroxy-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoate moiety with hydroxy and methoxycarbonyl substituents. The molecular formula is , with a molecular weight of approximately 420.45 g/mol. The presence of multiple aromatic rings suggests potential interactions with biological targets through π-π stacking and hydrogen bonding.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| PC-3 (Prostate) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity
| Assay | Concentration (µM) | Result |
|---|---|---|
| TNF-α Production | 10 | Decreased by 40% |
| IL-6 Production | 10 | Decreased by 35% |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of methoxycarbonyl groups enhances the lipophilicity and cellular uptake of the compound, thereby increasing its biological activity. Variations in substituents on the phenolic rings have been explored to optimize potency and selectivity against specific cancer types.
Case Studies
- In Vivo Efficacy : In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.
- Mechanistic Studies : Further mechanistic investigations using Western blot analysis revealed that the compound downregulates key signaling pathways involved in cell survival, such as the PI3K/Akt pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
